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molecular formula C10H17NO2 B8432993 4-(1-Cyano-1-methylethyl)-2,2-dimethyl-1,3-dioxane

4-(1-Cyano-1-methylethyl)-2,2-dimethyl-1,3-dioxane

Cat. No. B8432993
M. Wt: 183.25 g/mol
InChI Key: NMVQSFOHLUQHBJ-UHFFFAOYSA-N
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Patent
US06730803B2

Procedure details

Optically active 4-cyano-4-methyl-3-hydroxy-1-pentanol (500 mg) was dissolved in acetone (5 mL) and p-toluenesulfonic acid (50 mg) and powder molecular sieve 4A (100 mg) were added. The mixture was stirred at room temperature for 1 hr. Thereto was added a powder of potassium carbonate to neutralize the reaction mixture, which was filtrated and concentrated under reduced pressure to give optically active 4-(1-cyano-1-methylethyl)-2,2-dimethyl-1,3-dioxane.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
[Compound]
Name
4A
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]([CH3:10])([CH3:9])[CH:4]([OH:8])[CH2:5][CH2:6][OH:7])#[N:2].[C:11]1(C)[CH:16]=CC(S(O)(=O)=O)=C[CH:12]=1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[C:1]([C:3]([CH:4]1[CH2:5][CH2:6][O:7][C:11]([CH3:16])([CH3:12])[O:8]1)([CH3:10])[CH3:9])#[N:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(#N)C(C(CCO)O)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
50 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
4A
Quantity
100 mg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtrated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C(C)(C)C1OC(OCC1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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